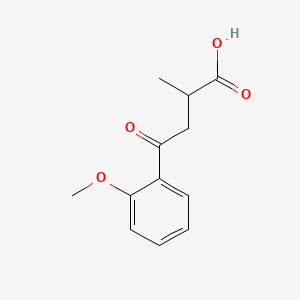

4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid” is a complex organic molecule. It contains a methoxyphenyl group, which is a phenyl ring with a methoxy (O-CH3) substituent, and a 2-methyl-4-oxobutanoic acid group, which is a four-carbon chain with a methyl group and a carbonyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation, substitution, and addition reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic techniques such as FTIR and NMR . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The methoxyphenyl group might undergo electrophilic aromatic substitution reactions, while the carbonyl group in the 2-methyl-4-oxobutanoic acid part could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and functional groups would influence its solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Medicinal Chemistry and Pharmacology :

- Benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters, including derivatives of 4-oxobutanoic acid, have been tested as inhibitors of rat polymorphonuclear leukocyte 5-lipoxygenase and as inhibitors of leukotriene D4 induced bronchospasm. These compounds have shown potential in treating conditions like asthma and inflammation (Musser et al., 1987).

- Another application in pharmaceuticals involves the use of 4-oxobutanoic acid derivatives for the synthesis of haptens for the sensitive ELISA detection of the insecticide fenthion in fruit samples (Zhang et al., 2008).

Biochemical Applications :

- 4-Methylthio-2-oxobutanoic acid, a related compound, has been identified as a cellular mediator of apoptosis in lymphoid cells, indicating its role in cell death and potential implications in cancer research and therapy (Quash et al., 1995).

Organic Chemistry and Synthesis :

- These compounds are used in the synthesis of novel organic compounds like chromones, which have various applications including in dye and drug manufacturing (Álvaro et al., 1987).

- The compound has been involved in the synthesis and evaluation of analogs with anti-inflammatory activity, demonstrating its utility in the development of new therapeutic agents (Kuchař et al., 1995).

Antioxidant Properties :

- Investigation of the antioxidant properties of 4-hydroxycoumarin derivatives, which include 4-oxobutanoic acid derivatives, shows potential for these compounds in protecting against oxidative stress-related damages (Stanchev et al., 2009).

Future Directions

The future research directions would depend on the interest in this compound. If it shows promising biological activity, it could be studied further for potential therapeutic applications. Alternatively, if it’s a novel compound, studies could focus on optimizing its synthesis and characterizing its properties .

properties

IUPAC Name |

4-(2-methoxyphenyl)-2-methyl-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-8(12(14)15)7-10(13)9-5-3-4-6-11(9)16-2/h3-6,8H,7H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNVQLFKRWRKII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=CC=C1OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671921 |

Source

|

| Record name | 4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid | |

CAS RN |

105254-01-1 |

Source

|

| Record name | 4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Phenyl-1,4-diazabicyclo[4.1.0]heptan-5-one](/img/structure/B566528.png)

![3-[4-(Trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B566531.png)

![D-Glucose-[6-3H(N)]](/img/structure/B566549.png)